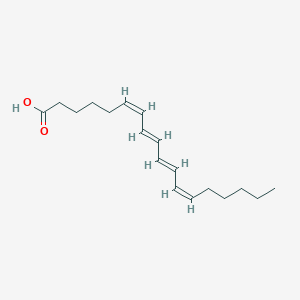
6,8,10,12-Octadecatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8,10,12-Octadecatetraenoic acid (ODTA) is a polyunsaturated fatty acid that is found in various plant sources, including soybeans, corn, and sunflower seeds. It is also known as 18:4n-3, which refers to the number and position of the double bonds in its carbon chain. ODTA has gained attention in scientific research due to its potential health benefits, including anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Metabolism
Biosynthesis in Red Algae : 6,8,10,12-Octadecatetraenoic acid is formed in red algae (Lithothamnion corallioides) from 6,9,12-octadecatrienoic acid. This process involves dioxygen-dependent oxidation and the production of hydrogen peroxide. It's suggested that a fatty acid oxidase in the algae catalyzes this transformation (Hamberg, 1992).
Metabolism in Plants : In Borago officinalis (borage), an octadecatetraenoic acid, identified as stearidonic acid (SDA), is a major component of leaf lipids. It's particularly abundant in chloroplast galactolipids, suggesting significant biosynthetic activity in chloroplasts (Griffiths et al., 1996).
Chemical Synthesis
- Synthesis for Study : The chemical synthesis of 2E,4E,6E,11Z-octadecatetraenoic acid was achieved through coupling reactions, enabling the study of its properties and behavior in biological systems (Ghomsi, Goureau, & Treilhou, 2005).
Functional Applications
Use in Lipid Studies : Octadecatetraenoic acid derivatives like parinaric acid have been used in studies investigating lipid bilayers and phase behavior in cell membranes. They serve as valuable tools due to their unique structural and spectral properties (Morgan, Hudson, & Wolber, 1980).
Role in Fatty Acid Metabolism : Research on octadecatetraenoic acid metabolism in rat hepatocytes has provided insights into how this fatty acid is incorporated into lipids and metabolized into longer-chain fatty acids, shedding light on essential fatty acid metabolism (Voss & Sprecher, 1988).
Plant Signaling Molecules : In the context of plant biochemistry, octadecatetraenoic acids are involved in the synthesis of signaling molecules like jasmonic acid, which regulate various physiological processes in plants (Schaller & Weiler, 1997).
Eigenschaften
CAS-Nummer |
145178-65-0 |
|---|---|
Produktname |
6,8,10,12-Octadecatetraenoic acid |
Molekularformel |
C16H26Br2S |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(6Z,8E,10E,12Z)-octadeca-6,8,10,12-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-13H,2-5,14-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10+,13-12- |
InChI-Schlüssel |
RFUWLZKZDWRDDA-MNQUYVSVSA-N |
Isomerische SMILES |
CCCCC/C=C\C=C\C=C\C=C/CCCCC(=O)O |
SMILES |
CCCCCC=CC=CC=CC=CCCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CC=CC=CC=CCCCCC(=O)O |
Synonyme |
6(Z),8(E),10(E),12(Z)-octadecatetraenoic acid 6,8,10,12-octadecatetraenoic acid 6-IDTEA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



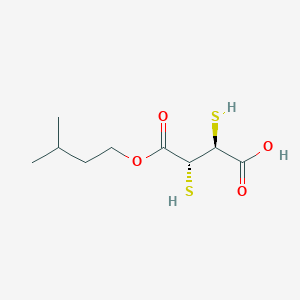

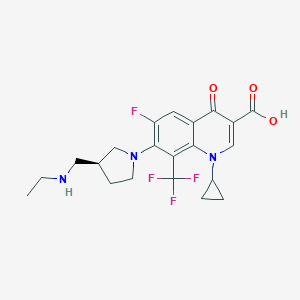
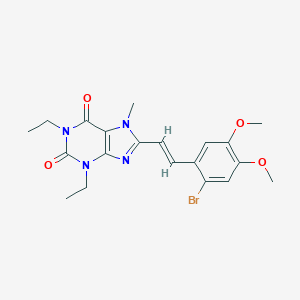
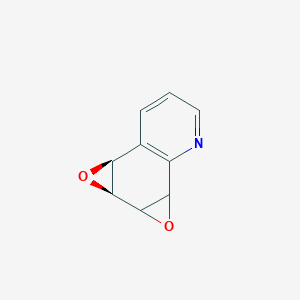
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
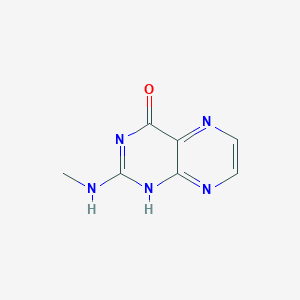

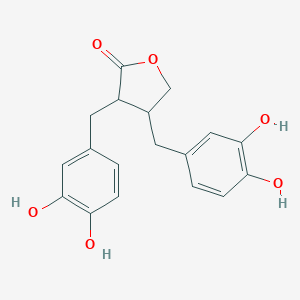
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
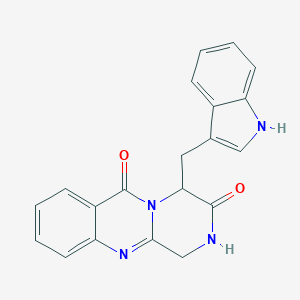
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)
